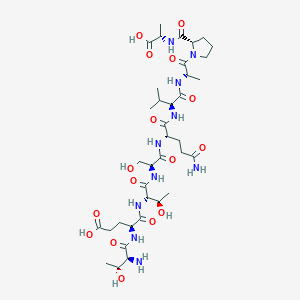
BMf-BH3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMf-BH3 belongs to the Bcl-2 apoptosis mediator family. BH3-only protein, Bmf is a key molecule for histone deacetylase (HDAC) inhibitors mediated enhancing effect on ionizing radiation-induced cell death.
Wissenschaftliche Forschungsanwendungen
Role in Apoptosis and Cellular Homeostasis
BMf (Bcl-2 modifying factor) is a proapoptotic BH3-only protein crucial in apoptosis regulation and cellular homeostasis. It engages with myosin V actin motor complex in healthy cells and is associated with dynein light chain 2. BMf is unleashed due to damage signals such as anoikis, allowing it to translocate, bind to prosurvival Bcl-2 proteins, and induce apoptosis (Puthalakath et al., 2001). This mechanism underscores the sensitivity of BMf to intracellular damage, tethering its activity to cytoskeletal structures.
Expression and Regulation in B-CLL Cells
BMf showcases its versatility through expression and transcriptional regulation in B-chronic lymphocytic leukemia (B-CLL) cells. Novel isoforms of human BMf, namely BMf-II and BMf-III, lack the BH3 domain but retain the ability to bind to DLC2, distinguishing them from the apoptosis-inducing BMf-I. These isoforms contribute to the complexity of BMf regulation and function, underlining the intricate balance of survival and growth in B cells and the distinct pathways of their regulation (Morales et al., 2004).
Functional Cooperation in Vivo
BMf's role extends to functional cooperation with other proapoptotic proteins, such as Bim, in vivo. This cooperation is evident in developmental processes and lymphocyte homeostasis, highlighting BMf's contribution to complex biological systems and its potential redundancy with other BH3-only proteins (Hübner et al., 2009).
Involvement in Autophagy and Stress Responses
BMf is also implicated in autophagy and cellular stress responses. Its expression in various tissues and its interaction with the myosin V motor complex position it as a crucial factor in cell death pathways, especially in response to cellular stressors like UV irradiation or loss of extracellular matrix adhesion (Delgado & Tesfaigzi, 2013).
Role in Tumor Suppression and Lymphoma Development
Research has demonstrated BMf's significant role in apoptosis signaling and its potential function as a tumor suppressor. Deficiencies in BMf can impair B cell homeostasis and accelerate the development of thymic lymphomas, highlighting its importance in maintaining cellular equilibrium and preventing malignant diseases (Labi et al., 2008).
Eigenschaften
Molekularformel |
C₁₃₁H₂₁₄N₄₅O₃₅S |
|---|---|
Molekulargewicht |
3012.50 |
Sequenz |
One Letter Code: LQHRAEVQIARKLQCIADQFHRLHT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



